1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Description
This compound features a hybrid structure combining a phenylpiperazine moiety linked via a sulfanyl-ethanone bridge to a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-4-yl group. The sulfanyl group may enhance solubility or binding affinity, while the pyridin-4-yl substituent could influence π-π stacking interactions in target binding pockets .
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7OS/c30-21(28-14-12-27(13-15-28)18-4-2-1-3-5-18)16-31-22-25-24-20-7-6-19(26-29(20)22)17-8-10-23-11-9-17/h1-11H,12-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJODDVVYNDTLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine core. Common reagents include hydrazine derivatives and pyridazine-based compounds.
Introduction of the Phenylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the phenylpiperazine group is introduced. Reagents such as phenylpiperazine and suitable alkylating agents are used.
Thioether Formation: The final step involves the formation of the thioether linkage. This is typically achieved through the reaction of the intermediate compound with a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpiperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of drugs targeting neurological disorders, particularly as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Pharmacology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Biology: It can be used as a probe to study the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficiency is a hallmark.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
a. AZD5153
- Structure: Shares the [1,2,4]triazolo[4,3-b]pyridazine core but replaces the sulfanyl-ethanone bridge with a phenoxyethyl-piperazine moiety and includes a methoxy group .
- Activity: Demonstrates bivalent binding to BRD4, achieving sub-nanomolar potency (IC₅₀ = 0.02 µM) and tumor growth inhibition in xenograft models via c-Myc downregulation.
- Key Difference: Bivalent binding in AZD5153 enhances potency compared to monovalent structures like the target compound .
b. MK69 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one)
c. Nitroimidazole Derivatives
- Structure : Replace triazolopyridazine with nitroimidazole or nitrofuryl groups .
- Activity : Nitro substitution enhances antimycobacterial activity (MIC = 1.56 µg/mL), whereas unsubstituted analogs are inactive .
Functional Comparison
Substituent Effects on Activity
- Pyridin-4-yl vs. Methoxy : AZD5153’s methoxy group may enhance hydrophobic interactions, while the target compound’s pyridin-4-yl could favor hydrogen bonding .
- Sulfanyl Group : The sulfanyl bridge in the target compound may improve solubility or serve as a hydrogen bond acceptor, contrasting with AZD5153’s ether linkage .
- Nitro vs. Non-Nitro: Nitro groups in imidazole derivatives are essential for antimycobacterial activity, whereas their absence in the target compound suggests divergent target selectivity .
Computational Similarity
- Fingerprint Analysis : Using Morgan fingerprints or MACCS keys, the target compound shares ~60-70% similarity with AZD5153 (Tanimoto coefficient) due to the triazolopyridazine core but diverges in linker and substituent regions .
- Activity Cliffs: Despite structural similarity, minor changes (e.g., bivalent vs. monovalent design) can drastically alter potency, as seen in AZD5153’s enhanced efficacy .
Biological Activity
The compound 1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one (referred to as Compound I) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of Compound I through a review of available literature, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
Compound I features a unique structure characterized by:
- A piperazine ring that is linked to a triazolo-pyridazine moiety.
- A sulfanyl group that connects the triazole and ethanone components.
The molecular formula can be represented as , with a particular emphasis on its heterocyclic components which are known for contributing to various biological activities.
Pharmacological Properties
Recent studies have indicated several pharmacological activities associated with Compound I:
Antimicrobial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine and triazole functionalities have been shown to possess potent activity against various bacterial strains and fungi.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| I | Antimicrobial | Staphylococcus aureus | |
| I | Antifungal | Candida albicans |
Antineoplastic Activity
Compounds containing triazole rings are often investigated for their antitumor effects. Preliminary in vitro studies suggest that Compound I may inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
The proposed mechanisms by which Compound I exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens.
- Interaction with DNA : Some triazole derivatives interact with DNA, disrupting replication processes in rapidly dividing cells.
- Receptor Modulation : The piperazine component may influence neurotransmitter systems, suggesting potential psychotropic effects.
Case Studies and Research Findings
A notable study evaluated the efficacy of Compound I against various cancer cell lines. The findings indicated:
- A significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis was confirmed via flow cytometry analysis.
Another study focused on the antimicrobial properties of related compounds, revealing that modifications in the sulfanyl group could enhance activity against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
